N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-26(24,25)21-14-18(15-5-4-8-20-13-15)23-11-9-22(10-12-23)17-7-3-2-6-16(17)19/h2-8,13,18,21H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJQJQBMEMSXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327396 | |
| Record name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
55.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863586-77-0 | |
| Record name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters are crucial for the regulation of adenosine and nucleotide homeostasis within cells. The compound has been identified as a selective inhibitor of ENT2 over ENT1, which is significant because ENT2 is implicated in various physiological processes including neurotransmission and cancer cell proliferation.
A study demonstrated that analogues of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide exhibited varying degrees of selectivity and potency against ENTs. For instance, certain derivatives showed IC50 values indicating effective inhibition at low concentrations, which is promising for therapeutic applications targeting conditions such as cancer and neurological disorders .
Therapeutic Potential in Cancer Treatment
Research has indicated that the modulation of ENT activity can influence the efficacy of chemotherapeutic agents. By inhibiting ENT2, this compound may enhance the retention and effectiveness of nucleoside analogs used in cancer therapy. This mechanism could potentially lead to improved treatment outcomes for patients with solid tumors or hematological malignancies .
Case Study 1: Selective Inhibition Profile
A comparative study involving various analogues of the compound revealed that certain derivatives displayed enhanced selectivity for ENT2. For example, one analogue demonstrated an IC50 value of 0.57 µM against ENT2 while maintaining a significantly higher IC50 value for ENT1 (12.68 µM). This selectivity profile suggests that modifications to the piperazine and pyridine moieties can optimize the therapeutic index of these compounds .
Case Study 2: Impact on Nucleoside Uptake
In vitro experiments using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 showed that the compound effectively reduced uridine uptake in a dose-dependent manner. This finding supports its role as a potent inhibitor and highlights its potential utility in regulating nucleotide metabolism in pathological conditions .
Mechanism of Action
The mechanism of action of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Pharmacophore Analysis
The methanesulfonamide group is a conserved pharmacophore across many bioactive compounds, serving as a hydrogen-bond acceptor/donor. Key structural analogs and their variations are outlined below:
Table 1: Structural and Functional Comparison of Selected Methanesulfonamide Derivatives
Functional Implications of Structural Variations
- Fluorophenyl vs. Ethoxyphenyl Substitutents : The target compound’s 2-fluorophenyl group may improve metabolic stability compared to ethoxyphenyl analogs (e.g., compounds in Table 1), as fluorine is a bioisostere that reduces oxidative metabolism .
- Piperazine vs. Pyrrolidine Cores : Piperazine rings (target compound) enhance solubility and facilitate cation-π interactions, whereas pyrrolidine derivatives (e.g., Firazorexton) are optimized for receptor agonism through conformational rigidity .
- Pyridinyl vs. Pyrazolyl Groups : The target’s pyridinyl moiety may engage in stronger π-π interactions with aromatic residues in viral polymerases compared to pyrazolyl groups in analogs, though this requires empirical validation .
Antiviral Activity Insights from Analogs
Recent docking studies on MPXV DPol/A42R proteins identified methanesulfonamide derivatives with 2-ethoxyphenyl and pyrazolyl groups as high-affinity binders (docking scores ≤-9.6 kcal/mol). Molecular dynamics (MD) simulations further confirmed their stability (RMSD <2 Å), suggesting that the target compound’s fluorophenyl and pyridinyl groups could similarly inhibit viral replication if tested .
Biological Activity
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide, also known as E155-0351, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a piperazine moiety and a pyridine ring, which contribute to its pharmacological properties.
The compound's molecular formula is , with a molecular weight of 392.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN4O2S |
| Molecular Weight | 392.5 g/mol |
| LogP | 2.8565 |
| Polar Surface Area | 40.118 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in various cancer cell lines, particularly through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. For example, it has demonstrated cytotoxic effects comparable to established chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, which have been attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition is critical in the context of Alzheimer's disease, as it may enhance cholinergic neurotransmission and mitigate cognitive decline associated with neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies indicate that the presence of the fluorine atom on the phenyl ring enhances binding affinity and selectivity towards specific biological targets, such as equilibrative nucleoside transporters (ENTs). This selectivity is crucial for developing targeted therapies with reduced side effects .
Case Studies
- Anticancer Efficacy : In a study involving various piperazine derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines, demonstrating its potential as a novel therapeutic agent .
- Neuroprotection : A recent investigation into compounds with similar structures revealed that those incorporating piperazine moieties showed enhanced neuroprotective effects in models of Alzheimer's disease, supporting the hypothesis that this compound may offer similar benefits .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving a piperazine core. For example, similar sulfonamide-containing analogs are synthesized by reacting a piperazine intermediate with a methanesulfonyl chloride derivative under reflux conditions in ethanol or dichloromethane . Purification typically involves flash column chromatography (e.g., silica gel with gradients of ethyl acetate/hexanes) or recrystallization. Purity ≥95% is achievable via HPLC with C18 columns and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperazine ring, fluorophenyl, and pyridinyl groups. Key signals include:
- ¹H NMR : δ 8.3–8.5 ppm (pyridinyl protons), δ 7.2–7.8 ppm (fluorophenyl aromatic protons), and δ 3.5–4.0 ppm (piperazine CH₂ groups) .
- ¹³C NMR : Signals for the sulfonamide sulfur (δ 45–50 ppm) and fluorinated carbons (δ 115–125 ppm).
Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., expected [M+H]⁺ ~430–450 Da).
Q. How can in vitro pharmacological screening be designed to assess this compound’s antiviral potential?
- Methodological Answer : Use cell-based assays with viral targets (e.g., monkeypox virus DPol/A42R proteins). Design dose-response curves (0.1–100 µM) to measure IC₅₀ values. Include controls like cidofovir or tecovirimat. Monitor viral replication via qPCR or plaque reduction assays. Parallel cytotoxicity assays (e.g., MTT on Vero cells) ensure selectivity .
Advanced Research Questions
Q. What computational strategies validate the binding affinity of this compound to viral targets like MPXV DPol?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of MPXV DPol (PDB: 6T7X). Optimize ligand parameters with GAFF/AMBER force fields. Key interactions include hydrogen bonding with Asp451 and hydrophobic contacts with Leu342. Molecular dynamics (MD) simulations (100 ns) assess stability (RMSD <2 Å) and binding free energy (MM-PBSA/GBSA) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence pharmacokinetic properties?
- Methodological Answer : Compare analogs using QSAR models. Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. LogP values increase with lipophilic substituents, improving blood-brain barrier penetration. Assess bioavailability via in silico ADMET tools (e.g., SwissADME) and experimental Caco-2 permeability assays .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer : Investigate metabolic stability in liver microsomes (e.g., rat/human S9 fractions). If rapid clearance occurs, modify the sulfonamide group to reduce Phase I oxidation. Use pharmacokinetic studies (IV/PO administration) to measure AUC and half-life. Consider prodrug strategies for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
